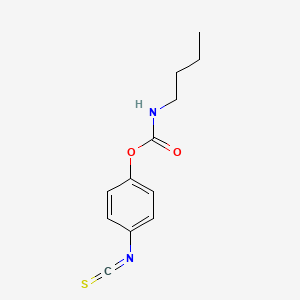

4-Isothiocyanatophenyl butylcarbamate

Description

4-Isothiocyanatophenyl butylcarbamate is an organosulfur compound characterized by a phenyl ring substituted with an isothiocyanate (-N=C=S) group at the para position and a butylcarbamate (-O(CO)NH(CH₂)₃CH₃) moiety.

The compound’s applications are inferred from structurally related molecules.

Properties

CAS No. |

62097-97-6 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

(4-isothiocyanatophenyl) N-butylcarbamate |

InChI |

InChI=1S/C12H14N2O2S/c1-2-3-8-13-12(15)16-11-6-4-10(5-7-11)14-9-17/h4-7H,2-3,8H2,1H3,(H,13,15) |

InChI Key |

QEAVUJXULGDURP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Cancer Treatment

4-Isothiocyanatophenyl butylcarbamate belongs to a class of compounds known as isothiocyanates, which have been extensively studied for their anticancer properties. Research indicates that isothiocyanates can inhibit tumorigenesis and induce apoptosis in cancer cells through several mechanisms:

- Mechanisms of Action : Isothiocyanates have been shown to cause cell cycle arrest, promote apoptosis, and inhibit angiogenesis. They achieve this by disrupting microtubule polymerization and affecting mitogen-activated protein kinase (MAPK) signaling pathways . Specifically, studies have demonstrated that compounds like this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin .

- Case Studies : A notable study highlighted the effectiveness of isothiocyanates in reducing the risk of prostate cancer. The combination of isothiocyanates with hormone therapies showed synergistic effects, enhancing therapeutic outcomes .

| Study | Findings |

|---|---|

| Prostate Cancer Therapy | Synergistic effects when combined with hormone treatments . |

| Ovarian Cancer Sensitivity | Increased sensitivity to cisplatin in ovarian cancer cells . |

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound. Isothiocyanates have demonstrated efficacy against various viral infections:

- HIV Inhibition : Research has indicated that certain derivatives of isothiocyanates can inhibit HIV replication at early stages of infection. This suggests potential for developing antiviral therapies targeting HIV and other viruses .

- Mechanism Insights : The antiviral mechanisms involve disruption of viral entry pathways and modulation of host cellular responses, although the precise targets remain under investigation .

| Viral Target | Activity |

|---|---|

| HIV | Effective against multiple strains . |

| HCV | Exhibited virucidal effects at high concentrations . |

Therapeutic Applications in Other Diseases

Beyond cancer and viral infections, this compound may have applications in other therapeutic areas:

- Neuroprotective Effects : Preliminary studies suggest that isothiocyanates may offer neuroprotective benefits, potentially aiding in conditions like neurodegenerative diseases .

- Cardiovascular Health : Some research indicates a role for isothiocyanates in improving cardiovascular health through anti-inflammatory mechanisms and modulation of oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 4-Isothiocyanatophenyl butylcarbamate | C₁₂H₁₄N₂O₂S | Butylcarbamate, isothiocyanate | -N=C=S, -O(CO)NH-alkyl |

| N-Boc-4-isothiocyanatoaniline | C₁₂H₁₄N₂O₂S | tert-Butoxycarbonyl (Boc), isothiocyanate | -N=C=S, -O(CO)NH-Boc |

| 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octanecarboxylate | C₂₁H₂₈N₂O₂S | Bicyclo[2.2.2]octane, pentyl chain | -N=C=S, ester, bicyclic core |

| Sulfonamide-carbamate hybrids | Varies | Sulfonamide, thiourea-carbamate | -SO₂NH₂, -NHC(S)NH-alkyl |

Key Observations :

- Substituent Effects: The butylcarbamate group in this compound offers moderate hydrophobicity compared to the bulky Boc group in N-Boc-4-isothiocyanatoaniline, which enhances steric protection of the amino group .

- Reactivity : The isothiocyanate group is common across all compounds, enabling conjugation with amines or thiols. However, the carbamate group in this compound may reduce electrophilicity compared to sulfonamide hybrids, altering biological activity .

Key Observations :

- Phase Behavior : Homologous smectogenic compounds (e.g., nTPCHB) exhibit layered molecular packing dominated by H⋯H and C⋯H interactions, suggesting that this compound may similarly form stable mesophases .

- Safety : The isothiocyanate group poses inhalation risks (R42), necessitating handling precautions (S22) across all derivatives .

Preparation Methods

Reaction Scheme

-

Starting Material : 4-Aminophenol

-

Carbamate Formation : Reaction with butyl isocyanate to yield 4-aminophenyl butylcarbamate.

-

Isothiocyanate Synthesis : Conversion of the free amine to isothiocyanate using carbon disulfide (CS<sub>2</sub>) and sodium persulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).

Detailed Procedure

-

Step 1 : 4-Aminophenol (5.0 mmol) is dissolved in dry dichloromethane (DCM, 25 mL) with triethylamine (1.2 equiv). Butyl isocyanate (6.0 mmol) is added dropwise at 0°C, stirred for 12 h, and extracted to afford 4-aminophenyl butylcarbamate.

-

Step 2 : The intermediate is treated with CS<sub>2</sub> (2.5 equiv) and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in water (5 mL) at room temperature for 12 h. Sodium persulfate (1.0 equiv) is added, and the mixture is stirred for 1 h. Purification via silica gel chromatography yields the title compound.

Yield and Characterization

-

<sup>1</sup>H NMR : δ 7.55–7.46 (m, Ar–H), 4.11 (t, OCH<sub>2</sub>), 3.30 (q, NHCH<sub>2</sub>), 1.45 (m, CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).

Method 2: Mitsunobu-Mediated Carbamate Installation

Reaction Scheme

Detailed Procedure

-

Step 1 : 4-Isothiocyanatophenol (5.0 mmol) is prepared via oxidation of 4-aminophenol dithiocarbamate with Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>.

-

Step 2 : The phenol (1.0 equiv), tert-butyl butylcarbamate (1.0 equiv), DIAD (1.1 equiv), and Ph<sub>3</sub>P (1.0 equiv) are combined in THF (10 mL) at room temperature for 24 h. Chromatographic purification affords the product.

Yield and Characterization

Method 3: Direct Carbamate Formation via Isocyanate Coupling

Reaction Scheme

-

Starting Material : 4-Isothiocyanatophenol

-

Urethane Formation : Reaction with butyl isocyanate under catalytic conditions.

Detailed Procedure

Yield and Characterization

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 58–63% | 70–75% | 65–70% |

| Reaction Time | 24 h | 24 h | 6 h |

| Functional Group | Sequential | Concurrent | Direct |

| Purification | Chromatography | Crystallization | Extraction |

Method 2 offers superior yields due to the efficiency of Mitsunobu coupling, whereas Method 3 excels in speed. Method 1’s sequential approach minimizes side reactions but requires stringent purification.

Characterization and Analytical Data

Spectroscopic Validation

Elemental Analysis

Challenges and Optimization Strategies

Side Reactions

Q & A

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.